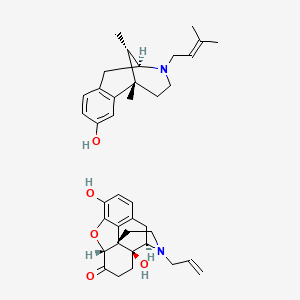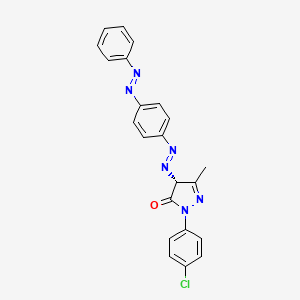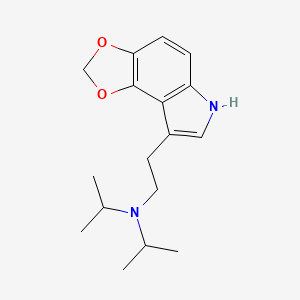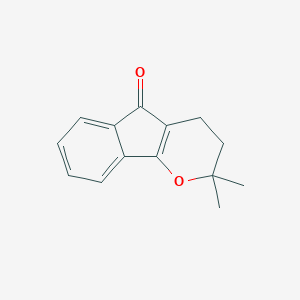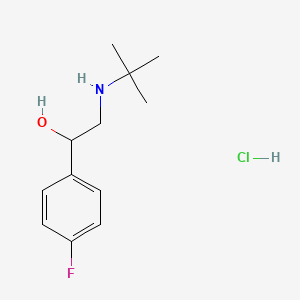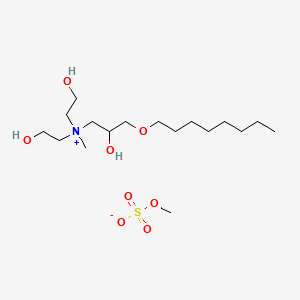
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it versatile in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methylamine with 3-octyloxypropyl chloride, followed by quaternization with methyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in the formation of various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is used in a wide range of scientific research applications:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Used in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Employed in the formulation of detergents, emulsifiers, and antistatic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)ethaniminium
Uniqueness
Compared to similar compounds, 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate has a unique octyloxypropyl group that enhances its hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties, such as in the formulation of detergents and emulsifiers .
Eigenschaften
| 70776-69-1 | |
Molekularformel |
C17H39NO8S |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-(2-hydroxy-3-octoxypropyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C16H36NO4.CH4O4S/c1-3-4-5-6-7-8-13-21-15-16(20)14-17(2,9-11-18)10-12-19;1-5-6(2,3)4/h16,18-20H,3-15H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
CJULUAHYEXWWCU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


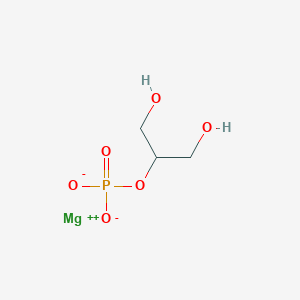
![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/no-structure.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

